molecular formula C13H22N2O4 B2823085 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1396885-47-4

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2823085
CAS No.: 1396885-47-4
M. Wt: 270.329
InChI Key: XDCMCQBHMHQHLX-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 3-cyclopropyl-3-hydroxypropyl group, which introduces rigidity from the cyclopropane ring and hydrophilicity from the hydroxyl group.

This compound’s structure suggests applications in pharmaceuticals or agrochemicals, leveraging the oxalamide core’s ability to act as a hydrogen-bond acceptor/donor. Its synthesis likely involves coupling cyclopropyl-hydroxypropylamine with tetrahydrofuran-methylamine via oxalyl chloride intermediates, followed by purification through methods like silica gel chromatography .

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h9-11,16H,1-8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMCQBHMHQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound features a cyclopropyl group and a tetrahydrofuran moiety, contributing to its unique chemical properties. The oxalamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.

Molecular Formula

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 291.33 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Research indicates that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The oxalamide group can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate various receptors, influencing signaling pathways related to cell growth and apoptosis.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound induced significant apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis

A comparative analysis with similar compounds revealed that this compound has enhanced biological activity due to its unique structural features.

Compound NameBiological ActivityMIC (µg/mL)
N1-(3-cyclopropyl...)Anticancer, Antimicrobial32
Compound AAnticancer50
Compound BAntimicrobial40

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Features a cyclopropanecarboxamide group and a tetrahydrofuran ring but lacks the hydroxyl group present in the target compound.
  • Properties : The chlorine atom enhances lipophilicity and bioactivity as a pesticide, whereas the absence of a hydroxyl group reduces solubility .
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide
  • Structure : Incorporates a piperazine ring (improving water solubility) and a pyrazole group (enhancing metal-binding capacity).
  • Properties : The piperazine moiety increases bioavailability compared to the target compound’s tetrahydrofuran group, which may limit solubility but improve blood-brain barrier penetration .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide
  • Structure : Contains halogen atoms (Cl, F) and a trifluoromethyl group, boosting metabolic stability and kinase inhibition activity.
  • Properties : The fluorine substituents increase melting point (260–262°C) and thermal stability, whereas the target compound’s hydroxyl group may lower its melting point and increase susceptibility to oxidation .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Cyprofuram Piperazine-Oxalamide Trifluoromethyl-Oxalamide
Solubility Moderate (hydroxyl enhances aqueous solubility) Low (chlorine increases lipophilicity) High (piperazine improves solubility) Low (CF3 group reduces solubility)
Melting Point Estimated 150–180°C Not reported Not reported 260–262°C
Key Functional Groups Cyclopropyl, hydroxyl, tetrahydrofuran Cyclopropane, tetrahydrofuran, Cl Piperazine, pyrazole Cl, CF3, F
IR Signatures Broad O-H stretch (~3400 cm⁻¹), C=O (~1660 cm⁻¹) C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹) N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹) CF3 (~1138 cm⁻¹), C=O (~1668 cm⁻¹)

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